molecular formula C25H31N5O4S B11422217 N-{[4-Butyl-5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide

N-{[4-Butyl-5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide

Cat. No.: B11422217
M. Wt: 497.6 g/mol
InChI Key: NVBQHSUGSKYOEN-UHFFFAOYSA-N
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Description

N-{[4-Butyl-5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide: is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-Butyl-5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using thiol compounds.

    Carbamoylation: The ethoxyphenyl carbamoyl group is added through a reaction with ethoxyphenyl isocyanate.

    Final Coupling: The final step involves coupling the triazole derivative with 4-methoxybenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Potential use in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-{[4-Butyl-5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. The sulfanyl and carbamoyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Known for their antifungal and antimicrobial activities.

    Benzamide Derivatives: Used in pharmaceuticals for their analgesic and anti-inflammatory properties.

    Sulfanyl Compounds: Investigated for their antioxidant and cytoprotective effects.

Uniqueness

N-{[4-Butyl-5-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-4-methoxybenzamide is unique due to its combination of functional groups, which may confer a broad spectrum of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C25H31N5O4S

Molecular Weight

497.6 g/mol

IUPAC Name

N-[[4-butyl-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

InChI

InChI=1S/C25H31N5O4S/c1-4-6-15-30-22(16-26-24(32)18-7-11-20(33-3)12-8-18)28-29-25(30)35-17-23(31)27-19-9-13-21(14-10-19)34-5-2/h7-14H,4-6,15-17H2,1-3H3,(H,26,32)(H,27,31)

InChI Key

NVBQHSUGSKYOEN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC)CNC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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